N'-Nitro-1H-imidazole-1-carboximidamide

Nitroimidazole chemistry Bond dissociation energy DFT computational

N'-Nitro-1H-imidazole-1-carboximidamide (CAS 143969-73-7) is a nitrogen-rich heterocyclic compound (C₄H₅N₅O₂) possessing a distinctive N-linked nitro-carboximidamide substituent. This structural arrangement distinguishes it from common clinical nitroimidazoles which feature C-linked nitro groups.

Molecular Formula C4H5N5O2
Molecular Weight 155.12 g/mol
CAS No. 143969-73-7
Cat. No. B12552375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Nitro-1H-imidazole-1-carboximidamide
CAS143969-73-7
Molecular FormulaC4H5N5O2
Molecular Weight155.12 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)C(=N[N+](=O)[O-])N
InChIInChI=1S/C4H5N5O2/c5-4(7-9(10)11)8-2-1-6-3-8/h1-3H,(H2,5,7)
InChIKeyRAHPKSGJRPHILH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Nitro-1H-imidazole-1-carboximidamide (CAS 143969-73-7): A Specialized Nitroimidazole Building Block for Antiparasitic and Hypoxia-Selective Research Procurement


N'-Nitro-1H-imidazole-1-carboximidamide (CAS 143969-73-7) is a nitrogen-rich heterocyclic compound (C₄H₅N₅O₂) possessing a distinctive N-linked nitro-carboximidamide substituent. This structural arrangement distinguishes it from common clinical nitroimidazoles which feature C-linked nitro groups . Its physicochemical profile (MW 155.12 g/mol, LogP 0.46, PSA 99.5 Ų) suggests aqueous solubility and hydrogen-bonding potential suitable for lead optimization in antiparasitic drug discovery and hypoxia-selective agent research .

Why Generic Metronidazole or 1-Methyl-5-nitroimidazole Cannot Substitute for N'-Nitro-1H-imidazole-1-carboximidamide in Research


Broad-spectrum clinical agents like metronidazole (a 5-nitroimidazole) are optimized for anaerobic bacteria and common protozoa, but their lack of a carboximidamide handle limits derivatization and they show treatment failures in up to 20% of giardiasis cases [1]. 1-Methyl-5-nitroimidazole (a common research intermediate) lacks the antiparasitic selectivity profile of the carboxamide/carboximidamide subclass—published series bearing this substructure exhibited EC₅₀ values of 0.1–2.5 μM against metronidazole-resistant G. lamblia strains versus 6.1–18 μM for metronidazole itself [1]. Attempting to substitute these off-the-shelf compounds for N'-Nitro-1H-imidazole-1-carboximidamide in lead identification or SAR campaigns would forfeit both the resistant-strain potency differential and the synthetic versatility embedded in the nitro-carboximidamide warhead.

Head-to-Head and Cross-Study Quantitative Differentiation of N'-Nitro-1H-imidazole-1-carboximidamide Against Comparator Nitroimidazoles


Structural Differentiation: N-Nitro vs. C-Nitro Imidazole Bond Dissociation Energy and Reactivity

Quantum chemical calculations demonstrate that C-nitro-substituted imidazoles are thermodynamically more stable than the corresponding N-nitro-substituted isomers based on systematically lower homolytic bond dissociation energies (BDEs) for the N–NO₂ linkage [1]. This computationally derived instability differential predicts that N'-Nitro-1H-imidazole-1-carboximidamide, featuring an N-nitro arrangement, possesses a uniquely labile nitro group compared to common C-nitro clinical imidazoles such as metronidazole or 1-methyl-5-nitroimidazole. For procurement decisions, this translates into a compound with intrinsically higher reductive activation potential under anaerobic conditions—a property directly relevant to hypoxia-selective prodrug design and antimicrobial activation mechanisms [2].

Nitroimidazole chemistry Bond dissociation energy DFT computational Energetic materials Stability prediction

Antiparasitic Potency: Nitroimidazole Carboximidamide Scaffold Delivers Superior Activity Against Metronidazole-Resistant Strains

A systematic SAR study of thirty-three novel nitroimidazole carboxamides—structural analogs of N'-Nitro-1H-imidazole-1-carboximidamide—revealed potent activity against metronidazole-resistant Giardia lamblia strains with EC₅₀ = 0.1–2.5 μM, compared to metronidazole EC₅₀ = 6.1–18 μM [1]. This represents a 2.4- to 180-fold potency advantage. Activity against Entamoeba histolytica was also improved (EC₅₀ = 1.7–5.1 μM vs. metronidazole 5.0 μM) [1]. Crucially, these compounds displayed low mammalian cytotoxicity (CC₅₀ > 100 μM in HEK293 and HepG2 cells), yielding selectivity indices >16–63 [1]. For procurement, selecting N'-Nitro-1H-imidazole-1-carboximidamide over generic metronidazole directly opens access to this differentiated antiparasitic SAR space.

Antiparasitic drug discovery Metronidazole resistance Giardia lamblia SAR study Nitroimidazole carboxamide

NO Release Efficiency: Unmethylated N-Nitroimidazole Isomer Exhibits Enhanced Radiosensitization-Relevant NO Production Over Methylated Analogs

Experimental gas-phase studies demonstrate that nitroimidazole NO production upon valence ionization is strongly regioselective and critically dependent on substitution pattern: methylation of nitroimidazole effectively suppresses NO ejection [1]. Since N'-Nitro-1H-imidazole-1-carboximidamide contains no methyl substituent on the imidazole ring, it is predicted to retain high NO generation efficiency—a property directly correlated with radiosensitizer potency in preclinical models [1]. In contrast, common 1-methyl-5-nitroimidazole and other methylated clinical analogs would exhibit suppressed NO yields, diminishing their utility as radiosensitizer research probes. This establishes a clear procurement rationale: obtaining the unmethylated N-nitroimidazole scaffold for radiation biology studies where NO-mediated mechanisms are under investigation.

Radiosensitization Nitric oxide donors Hypoxia Valence ionization Mass spectrometry

Physicochemical Differentiation: Lower LogP and Higher PSA Favor Aqueous Solubility Over Lipophilic 5-Nitroimidazole Clinical Drugs

N'-Nitro-1H-imidazole-1-carboximidamide possesses calculated physicochemical properties—LogP 0.46 and topological polar surface area (tPSA) 99.52 Ų—that predict superior aqueous solubility and reduced passive membrane permeability compared to clinical 5-nitroimidazoles . For reference, metronidazole has LogP ≈ −0.02 and tPSA ≈ 84 Ų, while secnidazole (tPSA 78.97 Ų) and tinidazole are substantially more lipophilic [1][2]. The higher PSA of N'-Nitro-1H-imidazole-1-carboximidamide enhances hydrogen-bonding capacity with biological targets and aqueous media, making it particularly suitable for in vitro antiparasitic screening assays where compound precipitation from DMSO stocks is a common confounder . Procurement of this compound over more lipophilic nitroimidazoles directly addresses solubility-related assay failure risks.

Physicochemical profiling LogP Polar surface area Aqueous solubility Drug-likeness

Procurement Accessibility: Bulk Purity and Direct Supplier Availability Differentiate from Research-Only Analogs

N'-Nitro-1H-imidazole-1-carboximidamide is available at 99% purity in bulk quantities (up to 100 kg) through industrial suppliers, providing researchers with a procurement path for scale-up SAR campaigns and preclinical lead optimization . In contrast, closely related research nitroimidazole intermediates such as 1-methyl-5-nitroimidazole are typically supplied in small research quantities (1 g at $151.00), limiting their utility for extended medicinal chemistry programs . While common clinical nitroimidazoles (metronidazole, tinidazole) are widely available as generic pharmaceuticals, they lack the carboximidamide functionality essential for this scaffold's derivatization chemistry. This supplier landscape creates a clear procurement differentiation: N'-Nitro-1H-imidazole-1-carboximidamide bridges the gap between off-the-shelf clinical compounds and custom-synthesized research intermediates.

Chemical procurement Bulk supply Purity specification CAS 143969-73-7 Research chemical sourcing

Research and Industrial Application Scenarios for N'-Nitro-1H-imidazole-1-carboximidamide (CAS 143969-73-7)


Antiparasitic Lead Discovery Targeting Metronidazole-Resistant Giardia and Entamoeba Species

Procure N'-Nitro-1H-imidazole-1-carboximidamide as a core scaffold for synthesizing nitroimidazole carboxamide derivatives with demonstrated potency against metronidazole-resistant Giardia lamblia (EC₅₀ = 0.1–2.5 μM) and E. histolytica (EC₅₀ = 1.7–5.1 μM) . The carboximidamide group enables straightforward amide coupling for SAR expansion while retaining low mammalian cytotoxicity (CC₅₀ > 100 μM) .

Hypoxia-Selective Radiosensitizer Probe Development Based on N-Nitro Reductive Activation and NO Release

Utilize the N-nitro substitution pattern for its computationally predicted lower N–NO₂ bond dissociation energy, enabling more facile reductive activation under hypoxic conditions . The absence of ring methylation preserves maximal NO ejection efficiency upon valence ionization, directly linked to radiosensitizer potency [1]. Ideal for radiation biology laboratories investigating nitroimidazole-based hypoxia probes.

Aqueous Solubility-Optimized Screening Libraries for Anaerobic Protozoan Drug Discovery

Leverage the favorable physicochemical profile (LogP 0.46, tPSA 99.5 Ų) to formulate compound screening libraries with reduced DMSO precipitation risk during anaerobic antiparasitic assays . This compound's solubility characteristics are superior to more lipophilic clinical nitroimidazoles, improving assay reproducibility and hit confirmation rates in medium-throughput screening campaigns.

Scaled Medicinal Chemistry Programs Requiring Bulk Nitroimidazole Carboximidamide Intermediate

For lead optimization programs progressing beyond initial hit validation, procure N'-Nitro-1H-imidazole-1-carboximidamide at 99% purity in bulk quantities (up to 100 kg) through established industrial suppliers . This avoids the bottleneck of custom synthesis for gram-scale analog production and provides a cost-effective pathway compared to purchasing small research quantities of alternative nitroimidazole intermediates [1].

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